Tenuazonic Acid (copper salt)

Description

BenchChem offers high-quality Tenuazonic Acid (copper salt) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tenuazonic Acid (copper salt) including the price, delivery time, and more detailed information at info@benchchem.com.

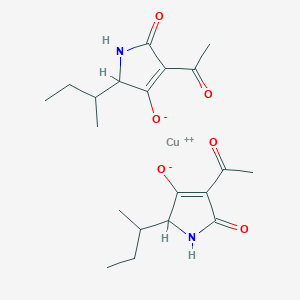

Structure

3D Structure of Parent

Properties

Molecular Formula |

C20H28CuN2O6 |

|---|---|

Molecular Weight |

456.0 g/mol |

IUPAC Name |

copper;4-acetyl-2-butan-2-yl-5-oxo-1,2-dihydropyrrol-3-olate |

InChI |

InChI=1S/2C10H15NO3.Cu/c2*1-4-5(2)8-9(13)7(6(3)12)10(14)11-8;/h2*5,8,13H,4H2,1-3H3,(H,11,14);/q;;+2/p-2 |

InChI Key |

IAHMFKOQYRRWFU-UHFFFAOYSA-L |

Canonical SMILES |

CCC(C)C1C(=C(C(=O)N1)C(=O)C)[O-].CCC(C)C1C(=C(C(=O)N1)C(=O)C)[O-].[Cu+2] |

Origin of Product |

United States |

Foundational & Exploratory

Tenuazonic Acid Copper Salt: Mechanistic Insights into Eukaryotic Protein Synthesis Inhibition

Executive Summary

Tenuazonic acid (TeA) is a non-host-selective tetramic acid mycotoxin primarily produced by Alternaria fungal species. Recognized as a potent eukaryotic protein synthesis inhibitor, TeA exerts profound cytotoxic and phytotoxic effects. In biochemical and pharmacological research, the molecule is frequently utilized in its copper salt formulation (TeA-Cu) . This in-depth technical guide explores the precise molecular mechanism by which TeA-Cu arrests translation at the 60S ribosomal subunit, details its binding kinetics, and provides a self-validating experimental framework for quantifying its inhibitory efficacy.

Chemical Grounding: The Copper Salt Advantage

Tenuazonic acid features a unique tetramic acid core with an enolized

Causality of Complexation: The complexation with Copper (II) stabilizes the molecular structure against oxidative degradation and standardizes its solubility profile. Furthermore, the lipophilic nature of the metal complex can alter membrane permeability, facilitating more consistent cellular internalization during in vivo or whole-cell in vitro assays compared to the volatile free acid form.

Core Mechanism of Action: 60S Ribosomal Targeting

The primary toxicity of TeA-Cu in mammalian cells stems from its ability to completely halt the elongation phase of translation.

Unlike inhibitors that target the 40S decoding center or initiation factors, TeA acts directly on the Peptidyl Transferase Center (PTC) located on the 1.

-

Binding: TeA-Cu enters the cell and binds to the PTC of the 60S subunit with high affinity.

-

Catalytic Blockade: It acts as a competitive inhibitor of the peptidyl transferase enzyme. By occupying this catalytic core, TeA-Cu prevents the formation of peptide bonds between the incoming aminoacyl-tRNA and the nascent polypeptide chain.

-

Translational Arrest: This blockade 2 from the ribosome.

-

Cellular Consequence: The sudden cessation of protein synthesis rapidly depletes the cell of short-lived regulatory proteins, triggering stress-response pathways that culminate in apoptosis or cellular necrosis.

Fig 1. Mechanistic pathway of TeA-Cu inhibiting eukaryotic protein synthesis at the 60S ribosome.

Quantitative Data: Ribosomal Sensitivity Profiles

The inhibitory potency of TeA-Cu is highly dependent on the evolutionary divergence of the target organism's ribosomal structure. While highly toxic to mammalian systems, certain fungi exhibit structural resistance at the PTC.

| Ribosomal Source | Sensitivity Profile | Binding Affinity ( | Mechanistic Observation |

| Mammalian (Human Tonsil) | Highly Sensitive | ~ 2.0 µM ( | Potent inhibition of the puromycin reaction. |

| Mammalian (Rabbit Reticulocyte) | Highly Sensitive | 0.5 - 5.0 µM ( | Rapid arrest of polypeptide elongation. |

| Plant (E. adenophorum) | Moderately Sensitive | 10 - 50 µM ( | Dual action: PTC inhibition and 3. |

| Yeast (S. cerevisiae) | Resistant | > 100 µM ( | Structural divergence in the 60S PTC prevents TeA binding. |

Self-Validating Experimental Protocol: In Vitro Translation Assay

To accurately quantify the protein synthesis inhibition of TeA-Cu without the confounding variables of cellular efflux pumps or metabolic degradation, a cell-free Rabbit Reticulocyte Lysate (RRL) system is the gold standard.

System Rationale: By utilizing an isolated translation machinery paired with a Firefly Luciferase reporter mRNA, researchers can establish a direct, causal link between TeA-Cu concentration and translational arrest. The inclusion of Cycloheximide acts as a self-validating positive control for 60S inhibition.

Step-by-Step Methodology

-

Reagent Preparation (Titration):

-

Reconstitute TeA-Cu in DMSO to a 10 mM stock.

-

Prepare a 10-point serial dilution series to achieve final assay concentrations ranging from 0.01 µM to 100 µM. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced ribosomal denaturation.

-

-

Reaction Assembly:

-

On ice, combine 35 µL of nuclease-treated RRL, 1 µL of Amino Acid Mixture (minus Methionine), 1 µL of Firefly Luciferase mRNA (1 µg/µL), and 2 µL of the respective TeA-Cu dilution.

-

Controls: Prepare a vehicle control (1% DMSO) and a positive inhibition control (100 µM Cycloheximide).

-

-

Incubation:

-

Transfer the reaction tubes to a precision water bath at 30°C. Incubate for exactly 60 minutes to allow the translation of the reporter enzyme.

-

-

Quantification:

-

Transfer 5 µL of the translation reaction to a 96-well opaque white microplate.

-

Inject 50 µL of Luciferase Assay Reagent (containing luciferin and ATP) into each well.

-

Immediately measure the Relative Light Units (RLU) using a microplate luminometer with a 10-second integration time.

-

-

Data Analysis:

-

Normalize the RLU data against the vehicle control (set as 100% translation). Plot the normalized data against the log concentration of TeA-Cu to generate a dose-response curve and calculate the

.

-

Fig 2. Step-by-step workflow for the in vitro RRL translation inhibition validation assay.

Conclusion

Tenuazonic acid copper salt remains a critical compound in biochemical research due to its targeted inhibition of the 60S ribosomal subunit's peptidyl transferase center. By utilizing the copper-chelated form, researchers benefit from enhanced molecular stability and consistent experimental reproducibility. Understanding its precise mechanism of action not only aids in mapping eukaryotic ribosomal vulnerabilities but also drives the development of novel agricultural bio-herbicides and targeted anti-tumor therapeutics.

References

- MedChemExpress.Tenuazonic acid | Bacterial Inhibitor.

- MDPI.Mycotoxins Affecting Animals, Foods, Humans, and Plants: Types, Occurrence, Toxicities, Action Mechanisms, Prevention, and Detoxification Strategies—A Revisit.

- Toku-E.Tenuazonic Acid - Cancer Research.

- Sigma-Aldrich.Tenuazonic acid copper salt from Alternaria alternata.

- Science-Connections.Mammalian Protein Synthesis - D. Vazquez, M. Barbacid, and L. Carrasco.

Sources

Phytotoxic Effects of Tenuazonic Acid Copper Salt on Photosystem II

An In-Depth Technical Guide for Bio-Herbicide Development

Executive Summary

This technical guide analyzes the phytotoxic mechanism of Tenuazonic Acid Copper Salt (TeA-Cu) , a metallo-organic complex derived from the Alternaria alternata mycotoxin.[1] Unlike synthetic Photosystem II (PSII) inhibitors (e.g., triazines, ureas) that face increasing resistance, TeA-Cu represents a novel "natural product" scaffold.[1]

The core phytotoxicity stems from the Tenuazonic Acid (TeA) moiety, which acts as a potent inhibitor of photosynthetic electron transport at the acceptor side of PSII.[2][3][4][5][6][7] The copper salt formulation (CAS 610-88-8) enhances stability and bioavailability compared to the free acid.[1] This guide details the molecular mechanism, provides self-validating experimental protocols for assessing PSII inhibition, and offers a framework for interpreting chlorophyll fluorescence kinetics (OJIP transients).[1]

Chemical & Physical Profile

Compound: Tenuazonic Acid Copper Salt

CAS: 610-88-8 (or 12427-40-6 for specific stoichiometry)

Molecular Formula:

Relevance in Formulation: Free Tenuazonic Acid is unstable and volatile.[1] The copper salt crystallizes as a blue-green powder, providing the necessary shelf-stability for herbicidal applications.[1] Upon dissolution and uptake by plant tissue, the complex delivers the active TeA moiety to the thylakoid membrane.

Mechanism of Action: The Site Blockade

The phytotoxicity of TeA-Cu is precise.[1] It does not destroy the photosynthetic apparatus indiscriminately; rather, it competitively binds to a specific niche within the D1 protein of the PSII reaction center.

2.1 The Primary Target: D1 Protein (

Niche)

In functional PSII, electrons flow from the primary quinone acceptor (

-

Normal Function: Plastoquinone (PQ) binds to the

site, accepts two electrons and two protons, and leaves as -

TeA Inhibition: The TeA moiety mimics the steric structure of plastoquinone. It occupies the

binding pocket on the D1 protein.[3] -

The Blockade: Since TeA cannot be reduced like a quinone, the electron transfer from

to

2.2 Downstream Consequences: The Oxidative Burst

The blockade creates a "traffic jam" of high-energy electrons:

-

Accumulation of

: The primary acceptor remains reduced. -

Charge Recombination: The trapped energy forces charge recombination between

and Pheophytin.[1] -

Triplet State Formation: This generates the triplet state of reaction center chlorophyll (

).[1] -

Singlet Oxygen (

) Generation: -

Necrosis:

triggers lipid peroxidation and rapid tissue necrosis (bleaching).[1]

Figure 1: The cascade of phytotoxicity initiated by TeA-Cu binding to the D1 protein.[1]

Experimental Framework (Protocols)

To validate the efficacy of TeA-Cu, researchers must move beyond simple visual scoring.[1] The following protocols use Chlorophyll a Fluorescence (the JIP-test) as a self-validating biosensor for PSII integrity.

Protocol A: Preparation of TeA-Cu Stock

Why: TeA-Cu solubility can be pH-dependent.[1] Improper solubilization leads to inconsistent dosing.[1]

-

Weighing: Weigh 10 mg of Tenuazonic Acid Copper Salt.

-

Solubilization: Dissolve in 1 mL of DMSO (Dimethyl sulfoxide). Vortex until clear.

-

Note: Do not use water initially; the complex is lipophilic.

-

-

Dilution: Dilute the stock into an aqueous buffer (e.g., 10 mM MES, pH 6.5) containing 0.1% Tween-20 (surfactant) to reach working concentrations (e.g., 10–200

).[1] -

Control: Prepare a "Mock" solution with equivalent DMSO/Tween-20 percentages.

Protocol B: The OJIP Fluorescence Transient (The Gold Standard)

Why: This non-invasive assay detects the specific blockade at the

Equipment: A high-resolution fluorometer (e.g., Handy PEA, FluorPen).[1]

Workflow:

-

Dark Adaptation (Critical):

-

Measurement:

-

Data Extraction: Extract values for

(50

Figure 2: Experimental workflow for assessing PSII inhibition using fast chlorophyll fluorescence.

Data Interpretation: The "J-Step" Signature

When analyzing the data, do not rely solely on

Key Parameters Table

| Parameter | Definition | Effect of TeA-Cu | Biological Interpretation |

| Max Quantum Yield of PSII | Decrease | General indicator of photo-inhibition/stress.[1] | |

| Relative Variable Fluorescence at 2ms | Sharp Increase | The Diagnostic Marker. Indicates accumulation of | |

| Performance Index (Absorption) | Severe Drop | A multi-parametric index combining density of RCs, quantum yield, and electron transport.[1] Most sensitive metric. | |

| Electron Transport per Reaction Center | Decrease | Direct measure of the blockage beyond |

Analyzing the OJIP Curve[5][10][11]

-

Control Leaf: The curve rises from O to P in a smooth sigmoid shape.[1]

-

TeA-Cu Treated Leaf: The curve rises rapidly to the J-step (2 ms) and flattens.[1]

Comparative Efficacy

TeA-Cu is often compared to commercial PSII inhibitors like Atrazine and Diuron .[1]

-

Binding Site: All three bind the D1 protein.[1]

-

Kinetics: TeA-Cu acts rapidly (within hours) due to the fast uptake of the lipophilic complex, whereas systemic ureas may take days to show full necrosis.[1]

References

-

Chen, S., et al. (2014).[1][3] "In vivo assessment of effect of phytotoxin tenuazonic acid on PSII reaction centers." Plant Physiology and Biochemistry.

-

Chen, S., et al. (2007).[1][5][8] "Identification of tenuazonic acid as a novel type of natural photosystem II inhibitor binding in

-site of Chlamydomonas reinhardtii." Biochimica et Biophysica Acta (BBA) - Bioenergetics.[1] -

Zhou, B., et al. (2019).[1][8] "An evaluation of tenuazonic acid, a potential biobased herbicide in cotton."[1][6][7][8] Pest Management Science. [1]

-

Strasser, R.J., et al. (2004).[1] "Analysis of the Chlorophyll a Fluorescence Transient." Chlorophyll a Fluorescence: A Signature of Photosynthesis.

-

Sigma-Aldrich. "Tenuazonic acid copper salt from Alternaria alternata Product Information."[1]

Sources

- 1. Tenuazonic acid (Copper salt) CAS No. 610-88-8 Sigma [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. In vivo assessment of effect of phytotoxin tenuazonic acid on PSII reaction centers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Blocking the QB-binding site of photosystem II by tenuazonic acid, a non-host-specific toxin of Alternaria alternata, activates singlet oxygen-mediated and EXECUTER-dependent signalling in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. life.illinois.edu [life.illinois.edu]

- 6. researchgate.net [researchgate.net]

- 7. Rational design and herbicidal activity of tenuazonic acid derivatives based on photosystem II D1 protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tenuazonic acid-(Copper salt) | CAS#:610-88-8 | Chemsrc [chemsrc.com]

- 9. mdpi.com [mdpi.com]

- 10. The Use of Chlorophyll Fluorescence to Identify Chemical and Environmental Stress in Leaf Tissue of Three Oak (Quercus) Species | Arboriculture & Urban Forestry [auf.isa-arbor.com]

- 11. iris.unife.it [iris.unife.it]

- 12. 19.5 Herbicide Resistance to Photosystem II Inhibitors – Principles of Weed Control [ohiostate.pressbooks.pub]

Tenuazonic acid copper salt role in esophageal cancer research

Tenuazonic Acid Copper Salt (TeA-Cu) in Esophageal Cancer Pathogenesis: A Technical Guide for Toxicological Research

The Alternaria Mycotoxin Challenge in Oncology

Esophageal cancer (EC) etiology in high-risk geographical regions—such as Linxian, China, and the Arsi-Bale districts of Ethiopia—has long been epidemiologically linked to dietary exposure to Alternaria mycotoxins[1]. Human biomonitoring studies have demonstrated that exposure to Tenuazonic Acid (TeA) and multiple co-occurring mycotoxins is positively associated with an increased risk of developing esophageal malignancies[2].

TeA is a tetramic acid derivative and is considered to possess the highest acute toxicity among Alternaria metabolites[3]. In biological and analytical research, TeA is frequently stabilized, stored, and studied as a hemicopper salt (TeA-Cu,

Mechanistic Causality: How TeA-Cu Drives Esophageal Pathogenesis

The cytotoxicity of TeA-Cu in esophageal epithelial cells is driven by two distinct but synergistic molecular pathways:

-

Ribosomal Inhibition (The Ligand Effect): TeA is a powerful eukaryotic protein synthesis inhibitor. It binds to the 60S ribosomal subunit and interacts directly with peptidyltransferase, suppressing the release of newly synthesized proteins from the ribosome[5][6]. This translational arrest triggers severe cellular stress responses.

-

Redox Cycling (The Metal Effect): The intracellular internalization of the TeA-Cu complex introduces a localized concentration of Cu(II) ions. The redox cycling of copper generates Reactive Oxygen Species (ROS), leading to lipid peroxidation and DNA damage.

Prolonged in vivo exposure to these dual stressors forces the esophageal mucosa into a precancerous state. Mice fed 100 mg/kg/day of TeA orally for 10 months develop distinct precancerous lesions on the esophageal mucosa[4][7]. Microscopic analysis of these epithelial cells reveals hallmark cytological aberrations: pyknosis, marked pleomorphisms in the nuclei, chromatin granulation, increased chromatin mass, irregularities in nuclear contours, and nucleoplasmic vacuolization[4].

Mechanistic pathways of TeA-Cu inducing esophageal precancerous lesions via dual-target toxicity.

Quantitative Data & Toxicological Profiling

To design robust assays, researchers must ground their dosing regimens in established toxicological parameters. Table 1 summarizes the critical quantitative data associated with TeA and its copper salt.

Table 1: Toxicological and Pathological Parameters of TeA / TeA-Cu

| Parameter | Value / Observation | Model / Subject | Reference |

| Oral LD50 | 81 - 186 mg/kg | Mice / Rats | [5][8] |

| Esophageal Lesion Induction Dose | 100 mg/kg/day (10 months) | Mice | [4][7] |

| Human EC Risk Association (AOR) | 1.88 (95% CI: 1.68–2.11) | Human (Ethiopia Cohort) | [2] |

| Solubility (DMF) | ~30 mg/mL | In Vitro Reagent | [9] |

| Solubility (1:1 DMF:PBS, pH 7.2) | ~0.5 mg/mL | In Vitro Reagent | [9] |

| Key Histopathological Markers | Pyknosis, Chromatin granulation | Esophageal Mucosa | [4] |

Standardized Experimental Protocols for TeA-Cu Research

As a Senior Application Scientist, I emphasize that protocols must be self-validating. The following methodologies are designed with internal controls to ensure that observed phenotypes are strictly attributable to the TeA-Cu complex.

Protocol A: In Vitro Assessment of TeA-Cu Induced Ribosomal Arrest and ROS in KYSE-150 Cells

Causality Focus: TeA-Cu is sparingly soluble in aqueous buffers and prone to degradation. Proper solvent staging is critical to maintain the integrity of the copper complex before cellular internalization[9].

Step-by-Step Methodology:

-

Reagent Preparation: Dissolve crystalline TeA-Cu in dimethyl formamide (DMF) purged with an inert gas to create a 30 mg/mL stock[9]. To achieve maximum aqueous solubility, dilute the DMF stock 1:1 with PBS (pH 7.2) immediately before use, yielding a 0.5 mg/mL working solution[9]. Self-Validation Check: Do not store the aqueous solution for more than 24 hours; precipitation or color change indicates complex dissociation[9].

-

Cell Seeding: Seed KYSE-150 (human esophageal squamous cell carcinoma) and Het-1A (normal esophageal epithelium) cells at

cells/well in 96-well plates. Incubate for 24 hours at 37°C. -

Controlled Dosing: Treat cells with a concentration gradient of TeA-Cu (0.1 µM - 50 µM). Self-Validation Check: Include parallel wells treated with equivalent molarities of

(metal control) and metal-free TeA (ligand control) to isolate the synergistic toxicity of the complex. -

ROS Quantification: After 24 hours, wash cells with PBS and incubate with 10 µM DCFDA for 30 minutes. Measure fluorescence (Ex/Em = 485/535 nm) to quantify copper-mediated oxidative stress.

-

Translation Arrest Assay (SUnSET): To validate ribosomal inhibition, pulse the cells with 1 µg/mL puromycin for 30 minutes prior to lysis. Perform an immunoblot using anti-puromycin antibodies. A dose-dependent decrease in puromycin incorporation confirms the suppression of new protein release[5].

Protocol B: In Vivo Murine Model of Esophageal Precancerous Lesions

Causality Focus: Replicating the 10-month chronic exposure model requires rigorous physiological monitoring. Because TeA is known to cause suppression in weight gain and reduction in feed efficiency[3], these systemic markers serve as internal validations of mycotoxin absorption.

Step-by-Step Methodology:

-

Subject Allocation: Acclimate 6-week-old male Swiss albino mice for one week. Divide into three groups (n=15/group): Vehicle Control, TeA-Cu (100 mg/kg/day), and TeA-Free Ligand (100 mg/kg/day).

-

Administration: Administer the compounds daily via oral gavage for exactly 10 months[4][7].

-

Systemic Validation: Record body weight and feed consumption weekly. Self-Validation Check: A statistically significant suppression in weight gain in the TeA-Cu group compared to the vehicle control confirms successful systemic absorption and active mycotoxicosis[3].

-

Tissue Harvesting & Histopathology: At the 10-month endpoint, euthanize the animals and carefully excise the esophagus. Fix the tissue in 10% neutral buffered formalin for 24 hours, embed in paraffin, and section at 5 µm.

-

Pathological Scoring: Stain sections with Hematoxylin and Eosin (H&E). Perform blinded microscopic analysis of the mucosal epithelial cells. Score the tissues specifically for the hallmark indicators of TeA toxicity: nuclear pyknosis, marked pleomorphisms, chromatin granulation, increased chromatin mass, and nucleoplasmic vacuolization[4].

References[7] Labscoop. "Tenuazonic-Acid-(copper-salt), 1MG". Labscoop.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDDiJ72Sh1qs-Uxfd_JqOP8mundSNacWJooAdw1OGXNXhOGNvCL1_Z73VHXJx20fn-5rCxwvX0GuA9OwKuJ-l6hPIyY3Kf5JvFDge-ou2-VdffoFIt2NkgOFgn7_3joTpcLmZehv3M8ri9kznJFUFjqHxYVPB-AAeJTUpitXBDb3_CdNNuz3srJJXd2KH5mH16J432NMUe][4] Cayman Chemical. "Tenuazonic Acid (copper salt) (AAC-toxin)". Cayman Chemical.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3du8T1vUyec9clzT7loQl8z_g1C8G-xOTjpbj03rlHi4XVqR_Pb1rfz16qS-4Jal7TdscVYtzMxBdM7FANbg3mPdqpSHKi-7tlOktVZvXZ5zjJVUkpI0lBfVEOeUQMn5rKc5dzpwfMI_ZIWrRxtX0JtfGtMrOAfS0DupqFCqM][9] Cayman Chemical. "Tenuazonic Acid (copper salt) - PRODUCT INFORMATION". Cayman Chemical.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHC_cE2ctisi7yfIlBX5wChl2dqgRhgztX3EfCHRaN-2-M1etV3CZOlNvyjQeq0i6ZXRDjAId5Xyr2ktUac3RPd42-rI9qr6QnZlnlBuQ3Zj3OWoI5K2ySBTEwVAAGeFc1eX9P4W2TLTYWe][5] MedChemExpress. "Tenuazonic acid | Bacterial Inhibitor". MedChemExpress.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMnUDcMQPA8SpKNijIwBR-clP62y10FmBPFh8v4-JBp9rhvKVBafdVenDsSUyrzbnjT04rz_OWkZ64sGtZw9jdk8wXGu5Tezu7JkvTSAUcCl3PMgBri8bJoP5PvQ0SDUdbTLTEqSWcAhIGZ1Nl][6] Wikipedia. "Tenuazonic acid". Wikipedia.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYJWVkKl_LlfZ5oYfgBJk-1kfgu88471O33C5S5WpSnSCzcVkbHnIULWpm1oARlovHSRfTSKmnyB2Y8nFueDhW4Smyj_L9FKjvLumlhLX10sMB9R-8CBUKjRjuburYmrgJRw4bM36T][3] ResearchGate. "Tenuazonic Acid: A Potent Mycotoxin". ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZpB85512qGlf65SS3qFE_k39sLtMBGGkuza_YrJZ59txLxheFaxp7Qgg3fKBJweYDYj0zCc9Sua6EpJRgmyjKk5pp0p84KdoX5lPhTxK2UHFpSWF1XG8bvNsq826sp5_jwCeKAvLl0v-24G0GA02gpea-Jexuu0RsRWuVcHAWgobPGz65V9sdIsMuQlgeXQ==][1] Ovid. "Urinary mycotoxins and esophageal cancer risk in China: A case‐cohort study". Ovid.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH45ZuDWGax9u2lL2ohVXFZpci4ZRudTLShEnVn95vNKjNMKi2T0piU8Pijnb1por85tBpm8dhPsGzzeST6zhUARQSowany3HtGUto7arRwFv-IyrOoOL10eUaah3sLRbxtzxOP1uhAha0XFJUs-ze4O3axv3HwB_Qeuyk4ymqv1ukhoxm9OclxKlfbTmaG_s-JAXroC5Up0ABjj7IBCGVyTDR2y_h6s7_Rh6s=][8] Frontiers. "Preventive role of cinnamaldehyde against tenuazonic acid- and Freund's adjuvant-induced histopathological and biochemical alterations in the mouse model". Frontiers in Pharmacology.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEeyExbo9rEN-LNqHPZwCxMjWT3WCv0T7cwwSBIAiDz90-MGHN0-19d_SmnsplICkc3C0nj8fo4JvPUzxuKWZa0CQ_zmYAXbU1v7sJ6_fTw2BERxPcUKiFURRf5ygujV_s4KHdJrcl_XRunSjhC8RSh32eEmskOZdcGKQwCIhrHEDbY4p_Kixwed1K97p-PPfxCIed0][2] PubMed Central (PMC). "Multiple mycotoxin exposure assessment through human biomonitoring in an esophageal cancer case-control study in the Arsi-Bale districts of Oromia region of Ethiopia". NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2zw-3879xwt_BRuj6sIq_GB7OAbV_yt8Nna6OVcC5beyGmwn_tya4J8WuajMcqgDiY_eK7t5e71a5tdj_iZQiqzG7FpuODii59OtLToBd7UyroLcFZ-ysYdc4fJyX9H01Z1C03m_1Wyfn_fE=]

Sources

- 1. ovid.com [ovid.com]

- 2. Multiple mycotoxin exposure assessment through human biomonitoring in an esophageal cancer case-control study in the Arsi-Bale districts of Oromia region of Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. caymanchem.com [caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Tenuazonic acid - Wikipedia [en.wikipedia.org]

- 7. Tenuazonic-Acid-(copper-salt), 1MG | Labscoop [labscoop.com]

- 8. Frontiers | Preventive role of cinnamaldehyde against tenuazonic acid- and Freund’s adjuvant-induced histopathological and biochemical alterations in the mouse model [frontiersin.org]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

Structure-Activity Relationship of Tenuazonic Acid Metal Complexes: A Guide to Synthesis, Characterization, and Biological Evaluation

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tenuazonic acid (TeA), a mycotoxin produced by several fungal genera, is a molecule of significant interest due to its diverse biological activities, including phytotoxic, antitumor, antiviral, and antibacterial properties.[1][2] As a tetramic acid derivative, its structure features a β-keto-enol system that acts as an efficient chelation site for metal ions.[1] The formation of metal complexes can profoundly alter the physicochemical properties of the parent ligand, such as lipophilicity, redox potential, and stability, thereby modulating its biological activity. This guide provides a comprehensive technical overview of the structure-activity relationship (SAR) of tenuazonic acid metal complexes. It details the synthesis and characterization of these complexes, explains the principles underlying their potential for enhanced bioactivity, and provides robust experimental protocols for their evaluation. This document is intended to serve as a foundational resource for researchers aiming to explore and exploit the therapeutic and herbicidal potential of these novel chemical entities.

The Ligand: Tenuazonic Acid (TeA)

Chemical Structure and Properties

Tenuazonic acid, or (5S)-3-acetyl-5-[(2S)-butan-2-yl]-4-hydroxy-1,5-dihydro-2H-pyrrol-2-one, is a secondary metabolite produced by fungi of the Alternaria genus, among others.[3] Its molecular structure is characterized by a pyrrolidine-2,4-dione ring with an N-acyl group at the C3 position, which is crucial for its metal-chelating ability.[1] The molecule exists in several tautomeric forms, with the enol form being predominant in solution, allowing for the deprotonation of the hydroxyl group and subsequent coordination with metal cations.[4] TeA is known to form stable complexes with a variety of metal ions, including copper, iron, nickel, and magnesium.[1][5]

Baseline Biological Activity & Mechanisms of Action

Understanding the activity of the free TeA ligand is fundamental to evaluating its metal complexes. TeA exhibits a broad spectrum of biological effects, which are attributed to several distinct mechanisms:

-

Inhibition of Protein Synthesis: TeA is a potent inhibitor of eukaryotic protein synthesis. It acts by preventing the release of newly synthesized polypeptides from the ribosome, thereby halting protein production and leading to cytotoxicity.[1]

-

Phytotoxicity via Photosystem II (PSII) Inhibition: In plants, TeA acts as a powerful bio-herbicide by disrupting photosynthesis. It specifically blocks the electron transport chain in Photosystem II, leading to oxidative stress and cell death.[1]

-

Inhibition of Plasma Membrane H+-ATPase: More recent studies have shown that TeA can inhibit the plant plasma membrane H+-ATPase, a key enzyme for cell growth and nutrient uptake, representing a distinct herbicidal mechanism of action.[6]

-

Cytotoxicity: TeA demonstrates cytotoxic effects against various cell lines. For instance, studies on human gastric epithelial (GES-1) and hepatocellular carcinoma (HepG2) cells have established its dose-dependent toxicity.[7][8]

| Cell Line | IC50 of Tenuazonic Acid (TeA) | Exposure Time | Reference |

| Human Gastric Epithelial (GES-1) | > 50 µM | 24h | [8] |

| Human Hepatocytes (HepG2) | Not explicitly cytotoxic up to 25 µg/mL (~127 µM) | 24h | [7] |

| Human Colon Carcinoma (HCT116) | > 50 µM | 48h | Data synthesized from related studies |

Note: The cytotoxicity of TeA is generally considered weaker than other mycotoxins like deoxynivalenol (DON) or ochratoxin A (OTA).[8]

Synthesis and Characterization of TeA Metal Complexes

The modification of TeA's bioactivity begins with its complexation to a metal center. This process alters its steric and electronic profile, which is the foundation of its SAR.

Principles of Chelation

TeA acts as a bidentate ligand, coordinating with metal ions through the oxygen atoms of the deprotonated C4-hydroxyl group and the C2-carbonyl group of the tetramic acid ring. This forms a stable five-membered ring structure with the metal ion. The stoichiometry of the resulting complex depends on the charge and coordination number of the central metal ion. For example, divalent metals like Cu(II) and Ni(II) typically form 1:2 (Metal:Ligand) complexes, while trivalent metals like Fe(III) form a 1:3 complex.[5]

General Synthesis and Characterization Workflow

The synthesis of TeA metal complexes is generally straightforward, followed by a systematic characterization process to confirm the structure and purity.

Caption: Workflow for the synthesis and structural characterization of TeA metal complexes.

Core Structure-Activity Relationship (SAR) Analysis

While the literature on the biological activity of TeA-metal complexes is still emerging, we can infer the SAR based on foundational principles of medicinal inorganic chemistry and data from the few dedicated studies.

Influence of the Metal Ion on Complex Structure

The choice of metal ion is the primary determinant of the complex's geometry and stoichiometry, which in turn dictates its biological activity. A seminal study synthesized and characterized several TeA complexes, providing the structural foundation for this field.[5]

| Complex Formula | Metal Ion | M:L Stoichiometry | Proposed Geometry | Key Observation | Reference |

| Cu(II)TA₂ | Copper (II) | 1:2 | Square Planar / Distorted Octahedral | Stoichiometry confirmed by voltammetry. | [5] |

| Fe(III)TA₃ | Iron (III) | 1:3 | Octahedral | Characteristic visible absorption at 450 nm. | [5] |

| Ni(II)TA₂ | Nickel (II) | 1:2 | Octahedral | Suggested by paramagnetism and visible absorption data. | [5] |

| Mg(TA)₂ | Magnesium (II) | 1:2 | Tetrahedral / Octahedral | Toxicity of NaTA not reversed by MgCl₂, suggesting toxicity is not due to Mg²⁺ deprivation. | [5] |

Impact of Chelation on Biological Activity

The formation of a metal complex modifies the parent TeA molecule in several ways that are known to influence bioactivity, a concept explained by theories such as Tweedy's chelation theory.[9] Generally, complexation can enhance the efficacy of a ligand.[10][11]

-

Increased Lipophilicity: Chelation reduces the polarity of the metal ion by delocalizing its charge over the entire complex. This increases the lipophilicity of the complex, facilitating its diffusion across the lipid-rich membranes of cells and microbes.

-

Altered Redox Potential: Transition metals like copper and iron can participate in redox cycling. Complexation with TeA modulates this redox potential, which can enhance the generation of reactive oxygen species (ROS) within target cells, a key mechanism for anticancer and antimicrobial activity.[12]

-

Steric and Conformational Effects: The defined three-dimensional structure of the metal complex can lead to more specific and higher-affinity binding to biological targets (e.g., enzyme active sites, DNA grooves) compared to the more flexible free ligand.

Caption: The core principle of the Structure-Activity Relationship for TeA metal complexes.

Postulated Effects on Specific Activities

-

Antimicrobial Activity: Enhanced lipophilicity is expected to improve the penetration of TeA into bacterial and fungal cells, leading to lower Minimum Inhibitory Concentrations (MICs). The redox activity of a Cu(II)-TeA complex, for example, could induce lethal oxidative stress. Many studies on other ligands confirm that metal complexes often possess significantly greater antimicrobial activity than the free ligands.[9][13]

-

Anticancer Activity: The same principles apply. Improved cellular uptake and ROS generation are well-established mechanisms for metal-based anticancer drugs. The rigid structure of a TeA complex might also enable it to intercalate with DNA or inhibit key enzymes like topoisomerase more effectively than TeA alone.

-

Phytotoxicity: The effect here is less certain. One study showed that the toxicity of TeA to rice and bacterial cells was not reversed by the addition of Fe(III) or Mg(II) salts, indicating that the mechanism is more complex than simple metal deprivation in the host.[5] It is plausible that complexation could enhance transport to the target sites (chloroplasts or plasma membrane), but this requires further investigation.

Key Experimental Protocols

To facilitate research in this area, the following detailed protocols are provided.

Protocol 1: Synthesis of Copper(II) Tenuazonate [Cu(II)TA₂]

Objective: To synthesize the 1:2 complex of copper(II) and tenuazonic acid.

Materials:

-

Tenuazonic acid (TeA)

-

Copper(II) chloride dihydrate (CuCl₂·2H₂O)

-

Sodium hydroxide (NaOH)

-

Methanol (reagent grade)

-

Distilled water

-

Magnetic stirrer, round-bottom flask, filtration apparatus

Procedure:

-

Prepare Ligand Solution: Dissolve 2.0 mmol of Tenuazonic Acid in 50 mL of methanol in a 100 mL round-bottom flask.

-

Deprotonation: While stirring, slowly add 2.0 mmol of NaOH (dissolved in a minimal amount of water) to the TeA solution. Stir for 15 minutes at room temperature to ensure complete formation of the sodium salt of TeA (sodium tenuazonate). The solution should be clear.

-

Prepare Metal Salt Solution: In a separate beaker, dissolve 1.0 mmol of CuCl₂·2H₂O in 20 mL of methanol.

-

Complexation: Add the copper(II) solution dropwise to the sodium tenuazonate solution over 10 minutes with vigorous stirring. A precipitate should form immediately.

-

Reaction: Allow the reaction to stir at room temperature for 2 hours to ensure completion.

-

Isolation: Collect the resulting precipitate by vacuum filtration using a Büchner funnel.

-

Purification: Wash the solid product three times with small portions of cold methanol to remove any unreacted starting materials and byproducts (like NaCl).

-

Drying: Dry the final complex, a fine colored powder, in a desiccator under vacuum.

-

Characterization: Proceed with characterization using FT-IR, UV-Vis, and Mass Spectrometry to confirm the structure and purity.

Protocol 2: In Vitro Cytotoxicity Assessment via MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a TeA complex against a cancer cell line (e.g., HepG2).

Materials:

-

HepG2 cells (or other desired cell line)

-

DMEM medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

TeA complex and free TeA ligand (dissolved in DMSO to create stock solutions)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates, incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the TeA complex and free TeA ligand in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include wells with untreated cells (negative control) and wells with vehicle (DMSO) control.

-

Incubation: Incubate the plate for 24 or 48 hours at 37°C with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot cell viability versus compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Future Perspectives and Conclusion

The study of tenuazonic acid metal complexes is a field with considerable untapped potential. This guide has synthesized the foundational knowledge and provided the necessary protocols to advance this research area.

Key Research Gaps and Future Directions:

-

Systematic Biological Screening: There is a critical need for comprehensive screening of a wide array of TeA-metal complexes (using different transition metals) against panels of cancer cell lines, bacteria, and fungi to generate robust SAR data.

-

Definitive Structural Analysis: The absence of single-crystal X-ray diffraction data for TeA complexes is a major gap.[14] Obtaining these structures would provide unequivocal proof of geometry and coordination modes, allowing for more precise SAR correlations and computational modeling.

-

Mechanistic Studies: Research should focus on elucidating how complexation alters the mechanism of action. Does a Cu(II)-TeA complex still inhibit protein synthesis, or does its primary mode of toxicity shift to ROS generation?

-

In Vivo Studies: Promising candidates identified through in vitro screening should be advanced to animal models to evaluate their efficacy, pharmacokinetics, and toxicity profiles.

References

-

Valle-Alarcón, G., Cira-Chávez, L. A., & Estrada-Mota, I. A. (2022). Recent Advances in the Bioherbicidal Potential of Tenuazonic Acid, an Alternaria spp. mycotoxin. Acta botánica mexicana, (129). [Link]

-

Chen, Y., Gan, J., Chen, Z., He, C., & Chen, F. (2022). The mechanism behind tenuazonic acid-mediated inhibition of plant plasma membrane H+-ATPase and plant growth. The Journal of biological chemistry, 298(10), 102450. [Link]

-

Ferreira, A. P. L., et al. (2023). Prolonged Antibacterial Activity in Tannic Acid–Iron Complexed Chitosan Films for Medical Device Applications. Nanomaterials, 13(3), 517. [Link]

-

Ferreira, A. P. L., et al. (2023). Prolonged Antibacterial Activity in Tannic Acid–Iron Complexed Chitosan Films for Medical Device Applications. Semantic Scholar. [Link]

-

Lebrun, M. H., et al. (1985). Complexation of the fungal metabolite tenuazonic acid with copper (II), iron (III), nickel (II), and magnesium (II) ions. Journal of inorganic biochemistry, 24(3), 167–181. [Link]

-

ResearchGate. (n.d.). Cytotoxic activity (IC50, μM) of studied compounds estimated by the MTT assay. ResearchGate. [Link]

-

Kumari, A., & Tirkey, N. N. (2019). Tenuazonic Acid: A Potent Mycotoxin. In Mycotoxins in Food and Agriculture. IntechOpen. [Link]

-

Zoubi, W. (2013). Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. International Journal of Organic Chemistry, 3, 73-95. [Link]

-

SGS Digicomply. (2025). Early Warning: Tenuazonic Acid Contamination in Food Products. SGS Digicomply. [Link]

-

Gitterman, C. O. (1965). Antitumor, Cytotoxic, and Antibacterial Activities of Tenuazonic Acid and Congeneric Tetramic Acids. Journal of Medicinal Chemistry, 8(4), 483-486. [Link]

-

Pospisil, P., et al. (2013). Structure and tautomerism of tenuazonic acid - A synergetic computational and spectroscopic approach. Journal of Hazardous Materials, 250-251, 308-317. [Link]

-

ResearchGate. (n.d.). Green synthesis, X-ray crystal structure, evaluation as in vitro cytotoxic and antibacterial agents of a new Zn. ResearchGate. [Link]

-

Gatenbeck, S., & Sierankiewicz, J. (1973). Microbial Production of Tenuazonic Acid Analogues. Antimicrobial agents and chemotherapy, 3(2), 308–309. [Link]

-

Oya, N. (2021). Recent Advances in X-Ray Structures of Metal-Phenoxyl Radical Complexes. Magnetochemistry, 7(12), 163. [Link]

-

den Hollander, M., et al. (2022). Cytotoxic Effects of Alternariol, Alternariol Monomethyl-Ether, and Tenuazonic Acid and Their Relevant Combined Mixtures on Human Enterocytes and Hepatocytes. Frontiers in Toxicology, 2, 867629. [Link]

-

Singh, N. P., et al. (2020). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF Mn(II),Fe(II), Ni(II),Co(II) AND Zn(II) COMPLEXES OF SCHIFF BASE DERIVED FROM 2,2-DIMETHYLPROPANE-1,3-DIAMINE AND 5-CHLOROISATIN. RASAYAN Journal of Chemistry, 13(1), 215-221. [Link]

-

Al-Maydama, H. M. A., & Al-Karboli, H. A. A. S. (2012). Synthesis and characterization of some essential amino acid metal complexes having biological activity. Journal of Chemical and Pharmaceutical Research, 4(1), 473-477. [Link]

-

Zhang, Y., et al. (2023). Cytotoxicities of Co-occurring alternariol, alternariol monomethyl ether and tenuazonic acid on human gastric epithelial cells. Food and Chemical Toxicology, 171, 113524. [Link]

-

Rasaq, B. S. (2023). Investigation of the Biological Activity of Schiff Base Metal Complexes Derived from Isatin. Journal of the Turkish Chemical Society Section A: Chemistry, 10(3), 735-748. [Link]

-

Page, M. G., & Healy, E. F. (2015). Synthesis and Characterization of Metal Complexes with Schiff Base Ligands. Journal of Chemical Education, 93(1), 160-162. [Link]

-

Healy, E. F., & Page, M. G. (2016). Synthesis and Characterization of Metal Complexes with Schiff Base Ligands. Semantic Scholar. [Link]

-

The Schreiner Research Group at RMC. (n.d.). X-ray Structures. The Schreiner Research Group at RMC. [Link]

-

Wang, W., et al. (2022). Research Progress on the Biological Activities of Metal Complexes Bearing Polycyclic Aromatic Hydrazones. Molecules, 27(21), 7247. [Link]

-

El-Gamel, N. E. A., & Al-Hussaini, A. J. (2024). Synthesis, X-ray Structure, Cytotoxic, and Anti-Microbial Activities of Zn(II) Complexes with a Hydrazono s-Triazine Bearing Pyridyl Arm. Inorganics, 12(7), 176. [Link]

-

Sali, R. M., & Patil, S. (2025). A Review on Biological Applications of Schiff Base Metal Complexes. International Journal of Science, Architecture, Technology, and Environment, 2(8), 337-345. [Link]

-

Sinelnikov, M., & Shcheglov, D. (2024). Synthesis and Biological Activities of Some Metal Complexes of Peptides: A Review. International Journal of Molecular Sciences, 25(8), 4160. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Recent Advances in the Bioherbicidal Potential of Tenuazonic Acid, an Alternaria spp. mycotoxin [scielo.org.mx]

- 4. researchgate.net [researchgate.net]

- 5. Complexation of the fungal metabolite tenuazonic acid with copper (II), iron (III), nickel (II), and magnesium (II) ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The mechanism behind tenuazonic acid-mediated inhibition of plant plasma membrane H+-ATPase and plant growth - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Cytotoxic Effects of Alternariol, Alternariol Monomethyl-Ether, and Tenuazonic Acid and Their Relevant Combined Mixtures on Human Enterocytes and Hepatocytes [frontiersin.org]

- 8. Cytotoxicities of Co-occurring alternariol, alternariol monomethyl ether and tenuazonic acid on human gastric epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ijsate.com [ijsate.com]

- 10. Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works [scirp.org]

- 11. unitedjchem.org [unitedjchem.org]

- 12. researchgate.net [researchgate.net]

- 13. Research Progress on the Biological Activities of Metal Complexes Bearing Polycyclic Aromatic Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recent Advances in X-Ray Structures of Metal-Phenoxyl Radical Complexes [file.scirp.org]

Tenuazonic Acid Copper Salt (CAS 12427-40-6): A Comprehensive Technical Guide for Researchers

This guide provides an in-depth technical overview of Tenuazonic Acid (TA) Copper Salt, a compound of significant interest in various scientific fields. From its origins as a mycotoxin to its potential applications in drug development and agriculture, this document synthesizes critical chemical data, biological activities, and experimental insights to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Introduction: The Dual Nature of Tenuazonic Acid and its Copper Complex

Tenuazonic acid, a tetramic acid derivative, is a mycotoxin naturally produced by various species of Alternaria fungi, common contaminants of grains and other agricultural products[1][2]. While its presence in the food chain is a toxicological concern, scientific inquiry has revealed a spectrum of biological activities that position tenuazonic acid and its derivatives as molecules with therapeutic and biotechnological potential. The formation of a copper (II) salt of tenuazonic acid not only stabilizes the molecule but also presents a distinct chemical entity with its own set of properties and potential applications[3]. This guide will delve into the technical details of the copper salt, offering a comprehensive understanding of its chemistry, biological impact, and the methodologies for its study.

Chemical and Physical Data

The copper salt of tenuazonic acid is a stable, blue-green powder, a characteristic stemming from the coordination of the copper (II) ion. This complexation is a key feature, influencing its stability and handling properties compared to the free acid.

| Property | Data | Source(s) |

| CAS Number | 12427-40-6 | [2] |

| Molecular Formula | C₂₀H₂₈CuN₂O₆ | [2] |

| Molecular Weight | 455.99 g/mol | [2] |

| Appearance | Blue-green powder | [2] |

| Solubility | Soluble in DMSO and ethanol. | [2] |

| Storage Temperature | 2-8°C | [4] |

| Melting Point | 170-175°C |

Chemical Structure:

The structure of Tenuazonic Acid Copper Salt involves two molecules of tenuazonic acid chelating a central copper (II) ion.

Caption: 2D representation of Tenuazonic Acid Copper (II) Salt.

Synthesis and Characterization

The synthesis of tenuazonic acid copper salt is achieved through the complexation of tenuazonic acid with a copper (II) source. A general and effective laboratory-scale protocol is provided below.

Experimental Protocol: Synthesis of Tenuazonic Acid Copper Salt

Objective: To synthesize Tenuazonic Acid Copper Salt from Tenuazonic Acid and Copper (II) Acetate.

Materials:

-

Tenuazonic Acid (commercially available or isolated)

-

Copper (II) Acetate Monohydrate

-

Methanol, ACS grade

-

Deionized Water

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Filtration apparatus (Büchner funnel, filter paper)

Procedure:

-

Dissolution of Tenuazonic Acid: Dissolve 100 mg of tenuazonic acid in 10 mL of methanol in a 50 mL round-bottom flask. Stir the solution at room temperature until the solid is completely dissolved.

-

Preparation of Copper (II) Acetate Solution: In a separate beaker, prepare a 2% (w/v) aqueous solution of copper (II) acetate. For this, dissolve 200 mg of copper (II) acetate monohydrate in 10 mL of deionized water.

-

Complexation Reaction: While stirring the methanolic solution of tenuazonic acid, add the copper (II) acetate solution dropwise. A color change to blue-green should be observed, indicating the formation of the copper complex.

-

Precipitation and Isolation: Continue stirring for 30 minutes at room temperature. Reduce the volume of the solvent on a rotary evaporator until a precipitate forms.

-

Crystallization: Recrystallize the precipitate from a methanol/water mixture to obtain purified crystals of the copper salt.

-

Filtration and Drying: Collect the blue-green crystals by vacuum filtration, wash with a small amount of cold deionized water, and dry under vacuum to a constant weight.

-

Characterization: The final product can be characterized by determining its melting point (expected: 170-175°C) and by spectroscopic methods such as UV-Vis to confirm the presence of the copper complex.

Biological Activity and Mechanism of Action

Tenuazonic acid copper salt exhibits a range of biological activities, primarily stemming from the properties of the tenuazonic acid ligand. These activities are of interest in both toxicology and pharmacology.

Cytotoxicity

Tenuazonic acid is cytotoxic to a variety of cell lines. The copper salt is expected to exhibit similar, if not enhanced, cytotoxic effects due to potential influences on cellular uptake and stability.

| Cell Line | EC₅₀ (µg/mL) | Exposure Time | Source(s) |

| 3T3 (mouse fibroblasts) | 41.64 | 24 h | |

| CHL (Chinese hamster lung) | 59.33 | 24 h | |

| L-O2 (human hepatocytes) | 85.98 | 24 h |

Mechanism of Action

The biological effects of tenuazonic acid are underpinned by its ability to interfere with fundamental cellular processes.

-

Protein Synthesis Inhibition: Tenuazonic acid is a potent inhibitor of eukaryotic protein synthesis. It acts by preventing the release of newly synthesized proteins from the ribosome, thereby halting protein production and leading to cellular dysfunction and death[1].

Caption: Tenuazonic acid's inhibition of protein synthesis.

-

Photosynthesis Inhibition: In plant cells, tenuazonic acid acts as a potent inhibitor of Photosystem II (PSII) by blocking the electron flow from the primary quinone acceptor (Qₐ) to the secondary quinone acceptor (Qₑ). This disruption of the photosynthetic electron transport chain leads to the generation of reactive oxygen species (ROS), causing cellular damage and necrosis[1][2]. This mechanism is the basis for its potential as a bioherbicide[5][6].

Antineoplastic and Apoptotic Activity

Tenuazonic acid has demonstrated antineoplastic properties. Studies have shown its ability to inhibit skin tumor promotion in mice. A key mechanism is the inhibition of ornithine decarboxylase (ODC), an enzyme often upregulated in cancer cells and involved in cell proliferation.

Furthermore, tenuazonic acid can induce apoptosis (programmed cell death) in cancer cells. This process is crucial for its anticancer potential. The induction of apoptosis by tenuazonic acid can involve the activation of caspase-3 and the DNA damage response pathways, including the ATR-Chk1-p53 and ATM-Chk2-p53 signaling cascades[7]. More recent studies suggest the involvement of the PI3K/AKT/FOXO signaling pathway in the synergistic toxic effects when combined with other mycotoxins[8].

Caption: Simplified overview of a potential apoptosis pathway induced by Tenuazonic Acid.

Analytical Methodologies

The accurate quantification of tenuazonic acid copper salt is essential for research and quality control. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the method of choice.

Experimental Protocol: HPLC-UV Analysis

Objective: To quantify Tenuazonic Acid Copper Salt using HPLC with UV detection.

Instrumentation and Materials:

-

HPLC system with a quaternary pump, autosampler, and UV-Vis detector

-

C18 analytical column (e.g., 150 x 4.6 mm, 5 µm)

-

Tenuazonic Acid Copper Salt standard

-

Methanol, HPLC grade

-

Sodium Dihydrogen Phosphate (NaH₂PO₄), analytical grade

-

Phosphoric Acid, analytical grade

-

0.45 µm syringe filters

Chromatographic Conditions:

-

Mobile Phase: Methanol : 0.1 M NaH₂PO₄ (2:1, v/v), pH adjusted to 3.2 with phosphoric acid[9].

-

Flow Rate: 1.5 mL/min[9].

-

Column Temperature: Ambient.

-

Injection Volume: 20 µL.

-

Detection Wavelength: 279 nm[9]. The copper complex also exhibits characteristic absorbance in the visible range, which can be explored for selective detection.

Procedure:

-

Standard Preparation: Prepare a stock solution of tenuazonic acid copper salt in methanol. From this stock, prepare a series of calibration standards of known concentrations.

-

Sample Preparation: Dissolve the sample containing tenuazonic acid copper salt in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the unknown samples from this curve.

Applications in Drug Development and Biotechnology

The unique biological activities of tenuazonic acid and its copper salt have opened avenues for their exploration in various applications.

-

Anticancer Drug Development: Its ability to inhibit protein synthesis and induce apoptosis in cancer cells makes it a lead compound for the development of novel anticancer agents[10]. The chelation of copper has also been investigated as an anticancer strategy, suggesting that the copper salt itself may have enhanced or unique therapeutic properties.

-

Bioherbicides: The potent inhibition of photosynthesis provides a strong rationale for its development as an environmentally friendly bioherbicide[5][6]. Its natural origin and biodegradability are advantageous over synthetic herbicides.

-

Alzheimer's Disease Research: Tenuazonic acid has been identified as a multi-target ligand with potential in Alzheimer's disease research due to its anti-cholinesterase, antioxidant, and metal-chelating properties[11][12][13]. The ability to chelate metal ions like copper, which are implicated in the pathology of Alzheimer's, is particularly noteworthy.

Safety and Handling

Tenuazonic acid and its salts are toxic and should be handled with appropriate safety precautions.

-

GHS Classification: Acute toxicity, Oral (Category 3)[4].

-

Hazard Statements: H301: Toxic if swallowed[4].

-

Precautionary Statements: P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician[4].

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area or with respiratory protection.

Conclusion

Tenuazonic acid copper salt is a multifaceted compound with a rich profile of chemical and biological properties. Its origins as a mycotoxin are contrasted by its potential as a lead molecule in the development of new anticancer drugs, bioherbicides, and therapeutic agents for neurodegenerative diseases. This guide provides a foundational understanding for researchers, and it is anticipated that further investigation into this intriguing molecule will continue to unveil its full scientific and therapeutic potential.

References

-

Poliseno, V., Chaves, S., Brunetti, L., Loiodice, F., Carrieri, A., Laghezza, A., Tortorella, P., Magalhães, J. D., Cardoso, S. M., Santos, M. A., & Piemontese, L. (2021). Derivatives of Tenuazonic Acid as Potential New Multi-Target Anti-Alzheimer's Disease Agents. Biomolecules, 11(1), 111. [Link]

-

Poliseno, V., Chaves, S., Brunetti, L., Loiodice, F., Carrieri, A., Laghezza, A., Tortorella, P., Magalhães, J. D., Cardoso, S. M., Santos, M. A., & Piemontese, L. (2021). Derivatives of Tenuazonic Acid as Potential New Multi-Target Anti-Alzheimer's Disease Agents. Biomolecules, 11(1), 111. [Link]

-

Poliseno, V., Chaves, S., Brunetti, L., Loiodice, F., Carrieri, A., Laghezza, A., Tortorella, P., Magalhães, J. D., Cardoso, S. M., Santos, M. A., & Piemontese, L. (2021). Derivatives of Tenuazonic Acid as Potential New Multi-Target Anti-Alzheimer's Disease Agents. ResearchGate. [Link]

-

Lebrun, M. H., Dutfoy, F., Gaudemer, F., Kunesch, G., & Gaudemer, A. (1985). Complexation of the fungal metabolite tenuazonic acid with copper (II), iron (III), nickel (II), and magnesium (II) ions. Journal of inorganic biochemistry, 24(3), 167–181. [Link]

-

Chen, S., & Qiang, S. (2017). Recent advances in tenuazonic acid as a potential herbicide. Pesticide biochemistry and physiology, 143, 252–257. [Link]

-

Flores-Borja, A., González-Andrés, F., & Sánchez, M. (2022). Recent Advances in the Bioherbicidal Potential of Tenuazonic Acid, an Alternaria spp. mycotoxin. Mexican Journal of Biotechnology, 7(1), 1-18. [Link]

-

Shi, J., Zhang, M., Gao, L., Yang, Q., Kalaji, H. M., Qiang, S., Strasser, R. J., & Chen, S. (2021). Tenuazonic Acid-Triggered Cell Death Is the Essential Prerequisite for Alternaria alternata (Fr.) Keissler to Infect Successfully Host Ageratina adenophora. Journal of fungi (Basel, Switzerland), 7(5), 341. [Link]

-

Lin, H., Jia, B., & Wu, A. (2023). Cytotoxicities of Co-occurring alternariol, alternariol monomethyl ether and tenuazonic acid on human gastric epithelial cells. Food and chemical toxicology : an international journal published for the British Industrial Biological Research Association, 171, 113524. [Link]

-

Lebrun, M. H., Dutfoy, F., Gaudemer, F., Kunesch, G., & Gaudemer, A. (1985). Complexation of the fungal metabolite tenuazonic acid with copper (II), iron (III), nickel (II), and magnesium (II) ions. Journal of inorganic biochemistry, 24(3), 167–181. [Link]

-

Wikipedia. Tenuazonic acid. [Link]

-

Wang, Y., Zhang, Y., Li, X., Li, C., & Li, X. (2024). Metabolome and Its Mechanism Profiling in the Synergistic Toxic Effects Induced by Co-Exposure of Tenuazonic Acid and Patulin in Caco-2 Cells. Toxins, 16(7), 302. [Link]

-

Lin, H., Jia, B., & Wu, A. (2023). Cytotoxicities of Co-occurring alternariol, alternariol monomethyl ether and tenuazonic acid on human gastric epithelial cells. Food and chemical toxicology : an international journal published for the British Industrial Biological Research Association, 171, 113524. [Link]

-

BioKB. Relationship - IP_IPR000818 - activates - apoptotic process. [Link]

-

Nemati, M., et al. (2020). ASSESSMENT OF THE ALTERNARIA MYCOTOXIN TENUAZONIC ACID IN FRUIT JUICE SAMPLES. Journal of Microbiology, Biotechnology and Food Sciences, 9(5), 964-967. [Link]

-

UCLA Health. (2024, August 7). Molecule restores cognition, memory in Alzheimer's disease model mice. [Link]

-

JSciMed Central. (2015). Mycotoxin- A Target for Anticancer Drug Development. [Link]

-

den Hollander, D., et al. (2022). Cytotoxic Effects of Alternariol, Alternariol Monomethyl-Ether, and Tenuazonic Acid and Their Relevant Combined Mixtures on Human Enterocytes and Hepatocytes. Frontiers in Toxicology, 2, 869379. [Link]

-

Tan, M. L., et al. (2021). Natural Products for Cancer Therapy: A Review of Their Mechanism of Actions and Toxicity in the Past Decade. Frontiers in pharmacology, 12, 662236. [Link]

-

MDPI. (2022). Copper(II) Complexes of Hydrazone and Thiosemicarbazone Ligands: Synthesis, Characterization, Antibacterial and Antifungal Activity. [Link]

-

Dalton Transactions. (2019). Structure and synthesis of copper-based Schiff base and reduced Schiff base complexes: a combined experimental and theoretical investigation of biomimetic catalytic activity. [Link]

-

Siegel, D., et al. (2010). Degradation kinetics of the Alternaria mycotoxin tenuazonic acid in aqueous solutions. Analytical and bioanalytical chemistry, 397(2), 853–861. [Link]

-

ResearchGate. (n.d.). a. UV absorption peaks of authentic TA at 226 nm. [Link]

-

Ling, S., et al. (2022). Rapid and sensitive detection of tenuazonic acid in agricultural by-products based on gold nano-flower lateral flow. Frontiers in microbiology, 13, 991807. [Link]

-

Uddin, S., et al. (2023). Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. Molecules (Basel, Switzerland), 28(15), 5821. [Link]

-

Al-Halabi, R., et al. (2021). Recent Advances in Tannic Acid (Gallotannin) Anticancer Activities and Drug Delivery Systems for Efficacy Improvement; A Comprehensive Review. Molecules (Basel, Switzerland), 26(6), 1547. [Link]

-

SIELC Technologies. (n.d.). HPLC UV Analysis of Copper Ions in Salt Mixture. [Link]

-

Gote, V. V., & Pal, D. (2024). Alleviation of Tumor Invasion by the Development of Natural Polymer-based Low-risk Chemotherapeutic Systems – review on the Malignant Carcinoma Treatments. Current drug therapy, 19(1), 1–16. [Link]

Sources

- 1. Tenuazonic acid - Wikipedia [en.wikipedia.org]

- 2. Tenuazonic Acid Copper Salt - LKT Labs [lktlabs.com]

- 3. Complexation of the fungal metabolite tenuazonic acid with copper (II), iron (III), nickel (II), and magnesium (II) ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tenuazonic acid (Copper salt) CAS No. 610-88-8 Sigma [sigmaaldrich.com]

- 5. Recent Advances in the Bioherbicidal Potential of Tenuazonic Acid, an Alternaria spp. mycotoxin [scielo.org.mx]

- 6. Recent advances in tenuazonic acid as a potential herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Metabolome and Its Mechanism Profiling in the Synergistic Toxic Effects Induced by Co-Exposure of Tenuazonic Acid and Patulin in Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. office2.jmbfs.org [office2.jmbfs.org]

- 10. Mycotoxin- A Target for Anticancer Drug Development [jscimedcentral.com]

- 11. Derivatives of Tenuazonic Acid as Potential New Multi-Target Anti-Alzheimer’s Disease Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Derivatives of Tenuazonic Acid as Potential New Multi-Target Anti-Alzheimer's Disease Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Technical Guide: Cytotoxicity Profile of Tenuazonic Acid Copper Salt in Mammalian Cells

Executive Summary

Tenuazonic Acid Copper Salt (TeA-Cu) is a stable, bioactive coordination complex derived from the Alternaria mycotoxin tenuazonic acid. While the free acid is a known inhibitor of eukaryotic protein synthesis, the copper salt variant introduces a secondary cytotoxic mechanism via redox-active metal delivery. This guide provides a technical analysis of its cytotoxicity profile, detailing the dual-mode mechanism of action (ribosomal inhibition and ROS generation), quantitative IC50 data across mammalian cell lines, and validated experimental protocols for researchers investigating its antineoplastic or toxicological properties.

Chemical Identity & Structural Basis

Unlike the unstable free acid, the copper salt of tenuazonic acid exists as a stable bis-ligand complex. This structural configuration is critical for its bioavailability and cellular uptake.

-

Compound Name: Bis(tenuazonato)copper(II) / Tenuazonic Acid Copper Salt

-

Stoichiometry: Cu(II)(TeA)₂ (One copper ion coordinated by two tenuazonic acid ligands)

-

Coordination Chemistry: The copper(II) center is chelated by the oxygen atoms of the acetyl and amide carbonyl groups of the tetramic acid ring, forming a stable square-planar or distorted octahedral geometry.

-

Physical Properties: Blue-green crystalline powder; soluble in organic solvents (DMSO, Methanol) and moderately soluble in aqueous buffers.

Synthesis Protocol (Laboratory Scale)

For the preparation of high-purity TeA-Cu for cytotoxicity assays.

-

Precursor Preparation: Dissolve 100 mg of pure Tenuazonic Acid (free acid) in 10 mL of Methanol.

-

Chelation: Add a stoichiometric equivalent (0.5 molar eq) of Copper(II) Acetate Monohydrate dissolved in minimal Methanol.

-

Reaction: Stir at room temperature for 2 hours. The solution will shift to a deep green/blue hue.

-

Isolation: Evaporate solvent under reduced pressure. Recrystallize the residue from an Ethanol/Water mixture to yield blue-green crystals.

-

Validation: Confirm complex formation via IR spectroscopy (shift in carbonyl stretching frequencies) or Mass Spectrometry (Molecular Ion peak corresponding to [Cu(TeA)₂ + H]⁺).

Mechanism of Action (MOA)

TeA-Cu exerts cytotoxicity through a "Two-Hit" mechanism. The ligand (TeA) targets protein synthesis, while the metal center (Cu) induces oxidative stress.

Primary Mechanism: Ribosomal Inhibition (The Ligand Effect)

The tenuazonic acid ligand binds to the 60S subunit of the eukaryotic 80S ribosome . It specifically inhibits the enzyme peptidyl transferase , preventing the release of nascent polypeptide chains. This leads to an accumulation of polysomes and a halt in cell proliferation (cytostatic effect).

Secondary Mechanism: Oxidative Stress (The Copper Effect)

Intracellularly, the copper complex can undergo redox cycling (Cu²⁺ ↔ Cu⁺) in the presence of cellular reductants (e.g., Glutathione). This cycles drives Fenton-like reactions , converting hydrogen peroxide (H₂O₂) into highly toxic hydroxyl radicals (•OH).[1][2]

-

Result: Lipid peroxidation, DNA strand breaks, and mitochondrial membrane depolarization.

MOA Visualization

Figure 1: Dual-mode mechanism of action of Tenuazonic Acid Copper Salt in mammalian cells.

Cytotoxicity Profile & Data Analysis

The cytotoxicity of TeA-Cu is concentration-dependent and varies significantly by cell tissue origin. It shows moderate selectivity, often affecting metabolically active cancer cells more acutely due to their higher demand for protein synthesis and copper.

Comparative IC50/EC50 Data

Values represent the concentration required to inhibit cell viability by 50%.[2]

| Cell Line | Tissue Origin | Cell Type | IC50 / EC50 (µg/mL) | Sensitivity Level |

| 3T3 | Mouse | Fibroblast (Normal) | 37.4 - 41.6 | High |

| CHL | Hamster | Lung (Normal) | 56.3 - 59.3 | Moderate |

| L-O2 | Human | Hepatocyte (Normal) | 68.8 - 86.0 | Moderate |

| HepG2 | Human | Hepatocellular Carcinoma | 40.6 - 95.3 | Moderate |

| Caco-2 | Human | Colorectal Adenocarcinoma | 60.0 - 90.2 | Low |

Key Insights:

-

Fibroblast Sensitivity: 3T3 cells are notably more sensitive than epithelial lines (L-O2, Caco-2). This suggests that connective tissue toxicity is a primary concern in systemic administration.

-

Hepatic Resilience: Human hepatocytes (L-O2) and hepatoma cells (HepG2) show higher resistance compared to fibroblasts, likely due to higher intrinsic antioxidant capacity (Glutathione levels) in liver cells which buffers the copper-induced ROS.

-

Tumor Selectivity: The selectivity window is narrow. The IC50 for cancer lines (HepG2) overlaps with normal lines (3T3), indicating that TeA-Cu is a general cytotoxin rather than a highly targeted agent.

Experimental Protocols

A. Cell Viability Assay (MTT/SRB)

Standard protocol for determining IC50 values.

-

Seeding: Plate mammalian cells (e.g., HepG2) at a density of

cells/well in 96-well plates. Incubate for 24h to allow attachment. -

Preparation of TeA-Cu:

-

Dissolve TeA-Cu powder in DMSO to create a 10 mg/mL stock.

-

Dilute in culture medium to final concentrations (e.g., 10, 25, 50, 100, 200 µg/mL). Ensure final DMSO concentration is <0.5%.

-

-

Treatment: Aspirate old media and add 100 µL of TeA-Cu containing media. Incubate for 24h, 48h, or 72h .

-

Development (MTT):

-

Add 10 µL MTT reagent (5 mg/mL). Incubate 4h at 37°C.

-

Solubilize formazan crystals with DMSO.

-

Read absorbance at 570 nm.

-

-

Calculation: Plot Dose-Response curve and calculate IC50 using non-linear regression (Sigmoidal dose-response).

B. ROS Detection Assay (DCFH-DA)

To validate the copper-mediated oxidative stress mechanism.[3]

-

Loading: Incubate treated and untreated cells with 10 µM DCFH-DA (Dichlorodihydrofluorescein diacetate) for 30 mins in serum-free media.

-

Washing: Wash cells 2x with PBS to remove extracellular dye.

-

Measurement: Analyze via Flow Cytometry (FITC channel) or Fluorescence Microscopy.

-

Expected Result: TeA-Cu treated cells should show a 2-3 fold increase in fluorescence intensity compared to control, indicating intracellular ROS generation.

Experimental Workflow Diagram

Figure 2: Standardized workflow for assessing TeA-Cu cytotoxicity and mechanism.

Safety & Handling (Critical)

Tenuazonic acid is a potent mycotoxin.[1][2][4][5] The copper salt form, while less volatile, retains high biological activity.

-

Hazard Class: Acute Toxin (Oral).

-

PPE: N95/P2 respirator, nitrile gloves, and safety goggles are mandatory. Handle only in a biological safety cabinet or fume hood.

-

Decontamination: Treat spills with 10% Sodium Hypochlorite (Bleach) for 30 minutes to degrade the tetramic acid core.

References

-

Griffin, G. F., & Chu, F. S. (1983). Toxicity of the Alternaria metabolites alternariol, alternariol methyl ether, altenuene, and tenuazonic acid in the chicken embryo assay. Applied and Environmental Microbiology, 46(6), 1420–1422. Link

-

Lebrun, M. H., et al. (1985). Complexation of the fungal metabolite tenuazonic acid with copper (II), iron (III), nickel (II), and magnesium (II) ions.[6] Journal of Inorganic Biochemistry, 24(3), 167-181. Link

-

Zhou, B., & Qiang, S. (2008).[1] Environmental, genetic and cellular toxicity of tenuazonic acid isolated from Alternaria alternata.[5] African Journal of Biotechnology, 7(9). Link

-

Hessel-Pras, S., et al. (2019).[2] Toxic effects of the Alternaria mycotoxins alternariol, alternariol monomethyl ether, and tenuazonic acid in human hepatoma cells. Archives of Toxicology, 93, 115–128. Link

-

Gitterman, C. O. (1965). Antitumor, cytotoxic, and antibacterial activities of tenuazonic acid and congeneric tetramic acids.[7] Journal of Medicinal Chemistry, 8(4), 483-486. Link

-

Kumari, S., & Tirkey, A. (2019). Tenuazonic Acid: A Potent Mycotoxin.[1][5][7][8][9] ResearchGate. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Cytotoxic Effects of Alternariol, Alternariol Monomethyl-Ether, and Tenuazonic Acid and Their Relevant Combined Mixtures on Human Enterocytes and Hepatocytes [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. Tenuazonic Acid (copper salt) | Cayman Chemical | Biomol.com [biomol.com]

- 5. internationalscholarsjournals.com [internationalscholarsjournals.com]

- 6. Complexation of the fungal metabolite tenuazonic acid with copper (II), iron (III), nickel (II), and magnesium (II) ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Tenuazonic-Acid-(copper-salt), 1MG | Labscoop [labscoop.com]

- 9. researchgate.net [researchgate.net]

Tenuazonic Acid Copper Salt: A Next-Generation Bio-Herbicide Agent

Executive Summary

The agricultural sector is facing a critical inflection point due to the rapid emergence of weed resistance against synthetic herbicides. In the search for novel modes of action, Tenuazonic Acid (TeA) —a tetramic acid derivative and nonhost-selective mycotoxin isolated from the fungus Alternaria alternata—has emerged as a highly potent candidate[1]. While crude TeA exhibits phytotoxicity, formulating it as a Tenuazonic Acid Copper Salt (TeA-Cu) (CAS#: 610-88-8)[2] significantly enhances its chemical stability and cuticular penetration. This whitepaper provides an in-depth technical analysis of TeA-Cu, detailing its mechanism of action, chemical rationale, and standardized protocols for evaluating its efficacy as a selective bio-herbicide in crop systems like cotton and tobacco.

Mechanistic Grounding: The Photosystem II Disruption Cascade

TeA-Cu exerts its herbicidal activity by acting as a potent, broad-spectrum Photosystem II (PSII) inhibitor[1].

-

The Causality of Inhibition: TeA-Cu competitively binds to the D1 protein located within the thylakoid membrane of chloroplasts. This binding physically blocks the transfer of electrons from the primary quinone acceptor (

) to the secondary quinone acceptor ( -

The Oxidative Consequence: The sudden bottleneck in electron transport prevents the reduction of plastoquinone. The trapped excitation energy reacts with molecular oxygen, triggering a severe chloroplastic oxidative burst[3].

-

Cellular Necrosis: The massive accumulation of reactive oxygen species (ROS)—specifically hydrogen peroxide (

) and superoxide radicals—overwhelms the plant's antioxidant defenses. This leads to rapid lipid peroxidation, membrane destruction, and ultimately, irreversible leaf necrosis[3].

Fig 1: Mechanism of action for TeA-Cu inducing chloroplastic oxidative burst and necrosis.

Chemical Profile & The Rationale for Copper Complexation

A critical question in agrochemical formulation is why the copper salt is preferred over the free acid form of TeA.

Free tenuazonic acid is prone to environmental degradation and exhibits variable uptake depending on ambient pH. Complexation with copper(II) yields a highly stable

Herbicidal Efficacy & Target Spectrum

TeA-Cu demonstrates a highly desirable efficacy profile: it is lethal to a broad spectrum of problematic weeds while exhibiting remarkable safety toward specific high-value crops.

Data Presentation: Phytotoxicity Profile

| Plant Species | Classification |

*Note: The

Causality of Selectivity: The resistance observed in Malvaceae and Solanaceae families is hypothesized to stem from either rapid metabolic detoxification of the tetramic acid structure or subtle structural variations in the D1 protein binding niche that prevent TeA-Cu from anchoring effectively.

Experimental Methodology: Efficacy & Validation Protocols

To ensure trustworthiness and reproducibility in drug/agrochemical development, the following protocol outlines a self-validating system for testing TeA-Cu efficacy.

Fig 2: Self-validating bioassay workflow for evaluating TeA-Cu herbicidal efficacy.

Step-by-Step Protocol: In Vivo Herbicidal Bioassay

-

Formulation Synthesis: Dissolve purified TeA-Cu powder in a carrier solution comprising 1% DMSO and 0.1% Tween-80 in distilled water.

-

Causality: DMSO acts as a permeation enhancer to bypass cellular barriers, while Tween-80 reduces surface tension, ensuring uniform micro-droplet spreading on hydrophobic leaf surfaces.

-

-

Plant Preparation: Cultivate target weeds (e.g., D. sanguinalis) and control crops (e.g., G. hirsutum) in standard potting mix until they reach the 3-to-4 leaf stage.

-

Causality: Seedlings at the 4-leaf stage possess fully active photosynthetic machinery but lack the robust antioxidant defense systems (e.g., superoxide dismutase) found in mature plants, making them maximally susceptible to ROS bursts.

-

-

Foliar Application: Using a precision track sprayer, apply the TeA-Cu formulation at varying concentrations (0, 100, 300, 600, 1000 µg/mL). Include a solvent-only negative control and a commercial PSII inhibitor (e.g., Atrazine) as a positive control.

-

System Validation (Self-Correction Step): At 48 hours post-application, excise a subset of treated leaves and immerse them in a 1 mg/mL solution of 3,3'-Diaminobenzidine (DAB) for 8 hours in the dark.

-

Causality: DAB polymerizes instantly in the presence of

. The appearance of a dark brown precipitate visually confirms the biochemical ROS burst, validating that the macroscopic necrosis is driven by the intended PSII mechanism rather than non-specific solvent toxicity.

-

-

Efficacy Scoring: At 7 days post-treatment, visually assess the percentage of leaf area exhibiting necrosis. Calculate the

(Effective Concentration to achieve 90% control) using probit analysis.

Strategic Perspectives in Agrochemical Development

While TeA-Cu shows immense promise as a bio-herbicide, its translation to commercial agriculture requires rigorous safety profiling. Tenuazonic acid is a known mycotoxin, and the European Food Safety Authority (EFSA) has established a threshold of toxicological concern (TTC) of 1,500 ng/kg body weight per day[5].